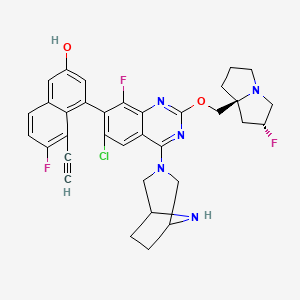

KRAS G12D inhibitor 3

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H31ClF3N5O2 |

|---|---|

Molecular Weight |

634.1 g/mol |

IUPAC Name |

4-[6-chloro-4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |

InChI |

InChI=1S/C34H31ClF3N5O2/c1-2-23-27(37)7-4-18-10-22(44)11-24(28(18)23)29-26(35)12-25-31(30(29)38)40-33(41-32(25)42-15-20-5-6-21(16-42)39-20)45-17-34-8-3-9-43(34)14-19(36)13-34/h1,4,7,10-12,19-21,39,44H,3,5-6,8-9,13-17H2/t19-,20?,21?,34+/m1/s1 |

InChI Key |

BIZPUCPPAVLJKY-FCHSEJRRSA-N |

Isomeric SMILES |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)Cl)O)F |

Canonical SMILES |

C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)Cl)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Basis for KRAS G12D Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural basis for the selectivity of inhibitors targeting the KRAS G12D mutation, a critical driver in various cancers, including pancreatic, colorectal, and lung cancers. The KRAS G12D mutation, where glycine at position 12 is replaced by aspartic acid, results in a constitutively active protein, driving uncontrolled cell proliferation and survival.[1] The development of selective inhibitors for this mutant has been a significant challenge due to the need for high-affinity, non-covalent interactions.[2][3] This document delves into the molecular mechanisms of inhibitor binding, presents key quantitative data, outlines experimental protocols, and provides visual diagrams to illustrate complex concepts.

The Structural Basis of Selectivity

The selectivity of KRAS G12D inhibitors is primarily achieved by exploiting the unique chemical properties of the mutant aspartic acid residue at position 12. Unlike the wild-type glycine, the aspartate residue introduces a carboxylate group that can participate in specific molecular interactions.

A key strategy for achieving selectivity is the formation of a salt bridge between the inhibitor and the Asp12 residue of the mutant KRAS protein.[4][5][6] This interaction is a strong, non-covalent bond that anchors the inhibitor in a specific orientation within a binding pocket. For instance, inhibitors in the TH-Z8 series, such as TH-Z835, utilize a piperazine moiety to form this critical salt bridge with Asp12.[4][5][7] Similarly, a quinazoline series of inhibitors, including a notable "compound 3," demonstrated that a bridged amine structure provides a potent interaction with the Asp12 side-chain carboxylate, contributing significantly to its high selectivity over wild-type KRAS.[8]

In addition to direct interaction with Asp12, selective inhibitors often bind to an induced-fit pocket , most commonly the Switch II pocket (S-II P).[9][10] The binding of the inhibitor can stabilize a conformation of the Switch II loop that is distinct from its typical active or inactive states. This allosteric inhibition mechanism can block the interaction of KRAS G12D with its downstream effectors, such as RAF, and guanine nucleotide exchange factors (GEFs).[9] The inhibitor MRTX1133, a potent and selective non-covalent inhibitor, binds to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D, inducing a conformational change in the Switch I and Switch II loops, which are crucial for downstream signaling.[11][12][13]

The selectivity is further enhanced by other interactions within the binding pocket. For example, the inhibitor ERAS-5024, from a quinazoline series, utilizes a bridged amine to interact with both the Gly60 backbone carbonyl and the Asp12 side-chain carboxylate, conferring high G12D selectivity.[8] The crystal structure of KRAS G12D in complex with the peptide inhibitor KRpep-2d revealed that the peptide binds near Switch II, allosterically blocking protein-protein interactions with GEFs.[9]

Quantitative Data on Inhibitor Performance

The following tables summarize key quantitative data for several KRAS G12D inhibitors, allowing for a comparative analysis of their binding affinities and inhibitory potencies.

Table 1: Binding Affinity of KRAS G12D Inhibitors

| Inhibitor | Target | Method | Binding Affinity (KD) | Citation |

| MRTX1133 | KRAS G12D | SPR | ~0.2 pM (estimated) | [14] |

| MRTX1133 | KRAS G12D | Biochemical Assay | 400 pM | [14] |

| KRpep-2d | KRAS G12D (GDP-bound) | SPR | 1.8 nM | [9] |

| KRpep-2d | KRAS G12D (GTP-bound) | SPR | 11 nM | [9] |

| Compound 11 | KRAS G12D (GTP-bound) | Not Specified | ~0.4 - 0.7 µM | [15] |

| BI-2852 | GTP-KRAS G12D | Not Specified | Not Specified | [2] |

| TH-Z835 | KRAS G12D | ITC | Not Specified | [4][5] |

Table 2: Inhibitory Potency of KRAS G12D Inhibitors

| Inhibitor | Assay | Cell Line | IC50 | Citation |

| MRTX1133 | pERK Inhibition | AsPC-1 | Not Specified | [8] |

| MRTX1133 | Nucleotide Exchange | KRAS G12D | 0.14 nM | [14][16] |

| KRpep-2d | Cell-free Enzyme Assay | Not Applicable | 1.6 nM | [9] |

| Compound 3 (quinazoline) | pERK Inhibition | AsPC-1 | 941 nM | [8] |

| Compound 3 (quinazoline) | RRB G12D | Not Applicable | 3.5 nM | [8] |

| ERAS-5024 | pERK Inhibition | AsPC-1 | single-digit nM | [8] |

| ERAS-5024 | Cell Proliferation (3D) | AsPC-1 | single-digit nM | [8] |

| BI-2852 | PPI (KRAS G12D - CRAF) | Not Applicable | 180 nM | [2] |

| Compound 11 | pERK Inhibition | BHK (KRAS G12D) | 1.3 µM | [15] |

| Hit compound 3 | Not Specified | Not Specified | Not Specified | [17] |

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of inhibitor performance. Below are summaries of key experimental protocols.

His-tagged KRAS G12D is typically expressed in E. coli BL21(DE3) cells. The bacterial culture is grown in a rich medium like Terrific Broth (TB) to a specific optical density (e.g., OD600 of 0.6) and then induced with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG). After induction, the cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography to ensure high purity and proper folding.

To determine the three-dimensional structure of the inhibitor-protein complex, co-crystallization is a common method. Purified KRAS G12D is incubated with the inhibitor in a molar excess. The complex is then subjected to crystallization screening using various conditions (e.g., different precipitants, pH, and temperature). Once crystals are obtained, they are cryo-protected and subjected to X-ray diffraction. The resulting diffraction data are processed to solve the crystal structure, revealing the precise binding mode of the inhibitor. For example, the crystal structure of the human K-Ras(G12D) mutant in complex with GDP and KRpep-2d was determined at a resolution of 1.25 Å.[9]

-

Surface Plasmon Resonance (SPR): SPR is used to measure the binding kinetics and affinity (KD) of an inhibitor to its target protein.[9] One interacting partner (e.g., KRAS G12D) is immobilized on a sensor chip, and the other (the inhibitor) is flowed over the surface at various concentrations. The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time to determine the on-rate (kon) and off-rate (koff), from which the KD is calculated (koff/kon).

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of an inhibitor to a protein. This allows for the determination of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction. The inhibitor is titrated into a solution containing the protein, and the heat released or absorbed is measured.

-

Nucleotide Exchange Assays: These assays monitor the exchange of fluorescently labeled GDP for GTP, which is mediated by GEFs like SOS1.[18] Inhibitors that lock KRAS in an inactive state will prevent this exchange. Homogeneous Time-Resolved Fluorescence (HTRF) is a common readout method for this assay.[18]

-

Phospho-ERK (pERK) Inhibition Assay: KRAS activation leads to the phosphorylation of ERK, a downstream kinase in the MAPK pathway.[6] To assess inhibitor activity in cells, cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, SW1990) are treated with varying concentrations of the inhibitor. Cell lysates are then analyzed by Western blotting or ELISA using an antibody specific for phosphorylated ERK to determine the IC50 of the inhibitor.

-

Cell Proliferation Assays: The effect of an inhibitor on cancer cell growth is a crucial measure of its efficacy. Assays like the CellTiter-Glo Luminescent Cell Viability Assay are used to measure the number of viable cells in culture after treatment with the inhibitor.[8] These assays are often performed in both 2D and 3D culture formats to better mimic the tumor microenvironment.[8]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to KRAS G12D and its inhibition.

Caption: KRAS Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for KRAS G12D Inhibitor Characterization.

Caption: Logical Diagram of KRAS G12D Inhibitor Selectivity.

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. doaj.org [doaj.org]

- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge [ouci.dntb.gov.ua]

- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. KRAS inhibitors: going noncovalent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. biorxiv.org [biorxiv.org]

- 15. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 18. reactionbiology.com [reactionbiology.com]

Technical Guide: The Frontier of Oncogene Targeting: Discovery and Synthesis of Novel KRAS G12D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

Abstract

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly the G12D mutation, represents one of the most prevalent and challenging targets in oncology. For decades considered "undruggable," recent breakthroughs have shattered this paradigm, leading to the development of potent and selective inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel KRAS G12D inhibitors. We detail the core signaling pathways, present comparative data for leading compounds, outline key experimental protocols for their characterization, and visualize complex biological and experimental workflows. This document serves as a comprehensive resource for professionals dedicated to advancing the field of targeted cancer therapy.

The KRAS G12D Signaling Cascade: A Central Oncogenic Driver

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the active state, and GTPase Activating Proteins (GAPs), which enhance inactivation.[2] The G12D mutation, a substitution of glycine with aspartate at codon 12, impairs the intrinsic GTPase activity of KRAS, rendering it insensitive to GAP-mediated inactivation.[3] This results in a constitutively active, GTP-bound state that drives uncontrolled activation of downstream pro-proliferative and survival pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][4]

Strategies for Inhibitor Discovery and Development

The pursuit of KRAS G12D inhibitors has evolved from high-throughput screening to sophisticated structure-based drug design. A typical workflow involves identifying a binding pocket, using computational screening to find initial hits, and then engaging in iterative cycles of chemical synthesis and biological testing to optimize potency, selectivity, and drug-like properties.[5][6]

Key KRAS G12D Inhibitors and Comparative Data

Significant progress has been made in developing direct, non-covalent inhibitors that bind to a pocket on KRAS G12D known as the Switch-II pocket.[7][8] These molecules stabilize the protein in an inactive state, preventing downstream signaling.[9] MRTX1133 from Mirati Therapeutics is a leading example, demonstrating high potency and selectivity.[8][10] Other notable compounds include those from the ERAS- and TH-Z8 series.[2][11]

Table 1: In Vitro Potency of Selected KRAS G12D Inhibitors

| Compound | Target | Assay Type | IC50 / KD | Cell Line(s) | Reference(s) |

| MRTX1133 | KRAS G12D | KD (estimated) | 0.2 pM | - | [7] |

| KRAS G12D | pERK Inhibition | 1-10 nM | AsPC-1, Panc 04.03, etc. | [7] | |

| KRAS G12D | Cell Viability (2D) | 6 nM | AGS | [8] | |

| ERAS-4693 (cpd 9) | KRAS G12D | RAS-RAF Binding | 0.98 nM | - | [11] |

| KRAS G12D | pERK Inhibition | 4.3 nM | AsPC-1 | [11] | |

| (R)-5a | KRAS G12D | Cell Proliferation | 10 nM | AsPC-1 | [5] |

| Compound 10c | KRAS G12D | Cell Proliferation | 1.40 µM | Panc-1 | [12] |

| Compound 10k | KRAS G12D | Enzymatic Inhibition | 9 nM | - | [12] |

| BI-3706674 | GDP-KRAS G12D | SOS1 Interaction | 1.5 nM | - |

Experimental Protocols: A Methodological Overview

The characterization of KRAS G12D inhibitors relies on a suite of robust biochemical and cell-based assays. These protocols are essential for determining potency, selectivity, mechanism of action, and cellular efficacy.[13][14][15]

Biochemical Assays

4.1.1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay This assay measures the ability of an inhibitor to lock KRAS in its GDP-bound state by preventing its interaction with GEFs like SOS1.[13][15]

-

Principle: The assay monitors the exchange of a fluorescently labeled GDP analog for GTP on the KRAS protein. Inhibition of this exchange by a compound results in a decreased FRET signal.

-

Protocol Outline:

-

Recombinant KRAS G12D protein is incubated with a fluorescent GDP analog (e.g., BODIPY-GDP).

-

The inhibitor compound, at varying concentrations, is added to the KRAS-GDP complex.

-

The nucleotide exchange reaction is initiated by adding unlabeled GTP and the catalytic domain of a GEF (e.g., SOS1).

-

The reaction is monitored over time by measuring the decrease in the TR-FRET signal as the fluorescent GDP is displaced.

-

IC50 values are calculated by plotting the rate of exchange against the inhibitor concentration.[14]

-

4.1.2. RAS-RAF Binding (RRB) Assay This assay determines if an inhibitor can block the interaction between active, GTP-bound KRAS and its primary downstream effector, RAF kinase.[11]

-

Principle: Measures the disruption of the KRAS G12D-GTP and RAF-RBD (RAS Binding Domain) complex.

-

Protocol Outline:

-

Recombinant KRAS G12D is pre-loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP).

-

The inhibitor compound is incubated with the activated KRAS G12D.

-

Tagged RAF-RBD is added to the mixture.

-

The formation of the KRAS-RAF complex is quantified, often using an ELISA-like format (e.g., AlphaLISA).[8]

-

A decrease in signal indicates that the inhibitor has successfully prevented the protein-protein interaction.

-

Cell-Based Assays

4.2.1. Phospho-ERK (pERK) Inhibition Assay This is a critical cellular assay to confirm that the inhibitor is engaging its target and blocking the MAPK signaling pathway within a relevant cancer cell line.[7][10][11]

-

Principle: Quantifies the level of phosphorylated ERK, a key downstream node in the KRAS pathway, in response to inhibitor treatment.

-

Protocol Outline:

-

KRAS G12D mutant cancer cells (e.g., AsPC-1, Panc-1, HPAC) are seeded in multi-well plates.[10]

-

Cells are treated with a serial dilution of the inhibitor for a defined period (e.g., 1-4 hours).

-

Cells are lysed, and protein concentration is normalized.

-

Levels of phosphorylated ERK (pERK1/2) and total ERK are measured using Western Blot, ELISA, or high-content imaging.

-

The ratio of pERK to total ERK is calculated, and IC50 values are determined by plotting this ratio against inhibitor concentration.

-

4.2.2. Cell Viability / Proliferation Assay This assay assesses the ultimate biological effect of the inhibitor: its ability to halt the growth of or kill cancer cells.

-

Principle: Measures the number of viable cells after a prolonged incubation with the inhibitor.

-

Protocol Outline:

-

KRAS G12D mutant cells are seeded in 96- or 384-well plates.

-

Cells are treated with a range of inhibitor concentrations for an extended period (e.g., 72-120 hours).

-

Cell viability is measured using a metabolic indicator dye (e.g., CellTiter-Glo, which measures ATP levels, or WST-1).[6][10]

-

Luminescence or absorbance is read on a plate reader.

-

IC50 values are derived from the dose-response curve.

-

In Vivo Animal Models

Preclinical efficacy is evaluated using animal models, typically mouse xenografts, where human cancer cells are implanted into immunocompromised mice.[16]

-

Principle: To assess the anti-tumor activity, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties of an inhibitor in a living organism.

-

Protocol Outline:

-

Human pancreatic (e.g., AsPC-1, HPAC) or colorectal cancer cells with a KRAS G12D mutation are subcutaneously injected into immunodeficient mice (e.g., NOD/SCID).[10][16]

-

Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into vehicle control and treatment groups.

-

The inhibitor is administered according to a defined schedule (e.g., 30 mg/kg, twice daily, intraperitoneally or orally).[1]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., measuring pERK levels) to confirm target engagement.

-

Alternative Mechanisms: The Rise of Tri-Complex Inhibitors

While most inhibitors target the inactive "OFF" state of KRAS, a novel class of molecules targets the active "ON" state. Zoldonrasib (RMC-9805) is a covalent KRAS G12D(ON) inhibitor that operates via a unique tri-complex mechanism.[2] It recruits the intracellular chaperone protein Cyclophilin A (CypA) to form a stable, inhibitory complex with active KRAS G12D-GTP, effectively blocking its interaction with downstream effectors.[2][17]

Clinical Landscape and Future Directions

The development of KRAS G12D inhibitors has rapidly translated from preclinical discoveries to clinical evaluation. Several candidates, including MRTX1133 and Zoldonrasib, are currently in Phase 1/2 clinical trials for patients with KRAS G12D-mutated solid tumors, particularly pancreatic, colorectal, and non-small cell lung cancers.[18][19][20]

Future challenges and opportunities include:

-

Overcoming Resistance: Understanding and mitigating mechanisms of intrinsic and acquired resistance will be crucial for long-term efficacy.

-

Combination Therapies: Combining KRAS G12D inhibitors with other targeted agents (e.g., MEK inhibitors) or immunotherapies may provide synergistic anti-tumor effects.[10][21]

-

Improving Bioavailability: Enhancing the pharmacokinetic properties, such as oral bioavailability, of these inhibitors remains an area of active research.

-

Targeting Other Mutations: The principles learned from targeting G12D are being applied to develop inhibitors for other prevalent KRAS mutations like G12V and G13D.[22]

Conclusion

The successful discovery and development of potent, selective KRAS G12D inhibitors marks a pivotal moment in oncology. Compounds like MRTX1133 and Zoldonrasib have validated a once-intractable target and offer significant promise for patients with KRAS G12D-driven cancers. The continued application of structure-based design, coupled with a deep understanding of KRAS biology and robust preclinical evaluation, will undoubtedly fuel the next wave of innovation in this critical area of cancer research. This guide provides the foundational knowledge and methodological framework essential for scientists contributing to this rapidly advancing field.

References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The design and synthesis of selective and potent selenium-containing KRASG12D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jetir.org [jetir.org]

- 10. ascopubs.org [ascopubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biorxiv.org [biorxiv.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mirati Announces IND Clearance by U.S. FDA Enabling Phase 1 Initiation for First-in-Class Oral KRASG12D Selective Inhibitor, MRTX1133 [prnewswire.com]

- 19. mskcc.org [mskcc.org]

- 20. aacr.org [aacr.org]

- 21. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]

- 22. BI-3706674, a potent KRAS oncogene inhibitor with efficacy in KRAS WTamp and G12V-driven cancers | BioWorld [bioworld.com]

The Core of Oncogenesis: An In-depth Technical Guide to the Downstream Effects of the KRAS G12D Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

The KRAS proto-oncogene, when mutated, is a potent driver of human cancers. Among its various mutations, the G12D substitution is one of the most prevalent and is notoriously difficult to target therapeutically. This guide provides a comprehensive technical overview of the downstream signaling pathways activated by KRAS G12D, offering insights into the molecular machinery that drives cellular proliferation, survival, and metabolic reprogramming. This document is intended to serve as a resource for researchers and drug development professionals working to understand and target KRAS G12D-driven malignancies.

The Aberrant Signal: KRAS G12D at the Hub of Oncogenic Signaling

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound conformation[1][2]. This persistent activation leads to the engagement and stimulation of a complex network of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades[3].

While both pathways are crucial, evidence suggests that KRAS G12D exhibits a signaling bias, with some studies indicating a preferential activation of the PI3K-AKT-mTOR pathway compared to other KRAS mutants[3]. This differential signaling has significant implications for the biological consequences of the G12D mutation and for the development of targeted therapies.

Key Downstream Signaling Cascades

The downstream effects of KRAS G12D are mediated by a cascade of protein phosphorylation and activation events. The two primary axes of this signaling network are detailed below.

The RAF-MEK-ERK (MAPK) Pathway

The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Constitutive activation of this pathway by KRAS G12D is a hallmark of many cancers[3]. Upon activation by KRAS-GTP, RAF kinases phosphorylate and activate MEK1/2, which in turn phosphorylate and activate ERK1/2. Activated ERK1/2 translocates to the nucleus to phosphorylate a multitude of transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation[4][5].

The PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is a critical regulator of cell growth, survival, and metabolism. KRAS G12D can directly activate PI3K, which then phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for AKT and PDK1, leading to AKT activation. Activated AKT has numerous downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins like BAD. Several studies have highlighted the particular dependence of KRAS G12D-driven cancers on this pathway[6][7][8][9][10][11].

Quantitative Insights into KRAS G12D Downstream Effects

To provide a clearer understanding of the molecular alterations driven by KRAS G12D, the following tables summarize quantitative data from proteomic and transcriptomic studies.

Proteomic and Phosphoproteomic Alterations

| Protein/Phospho-site | Change in KRAS G12D vs. Wild-Type/Other Mutants | Cell/Tissue Type | Experimental Method | Reference |

| p-ERK1/2 | Increased | Pancreatic Ductal Epithelial Cells | Western Blot | [4] |

| p-AKT (S473) | Increased | KRAS G12D Mutant Cell Lines | Western Blot | [3] |

| p-S6 | Increased | KRAS G12D Genetically Engineered Mouse Models | Immunohistochemistry, Western Blot | [7][9] |

| LAMTOR1 | Increased Binding to KRAS G12D | HEK293T Cells | Quantitative Proteomics (TurboID) | [12] |

| LZTR1 | Decreased Binding to KRAS G12D | HEK293T Cells | Quantitative Proteomics (TurboID) | [12] |

| MMP-1 | Increased Expression | Human Pancreatic Cancer Cells | RNA-seq, Western Blot | [4] |

| Cyclin D1 | Upregulated | Pancreatic Cancer Cells | Western Blot | [2] |

| p27 | Downregulated | Pancreatic Cancer Cells | Western Blot | [2] |

| E-cadherin | Decreased Expression | Pancreatic Cancer Cells | Western Blot, Immunohistochemistry | [2] |

Transcriptomic Alterations

| Gene | Fold Change (KRAS G12D vs. Control) | Time Point | Cell Model | Experimental Method | Reference |

| Myc | Upregulated | 24 hrs | Inducible Kras G12D cells | RNA-seq | [13] |

| Tgfb1 | Downregulated | 24 hrs | Inducible Kras G12D cells | RNA-seq | [13] |

| Ccnd1 (Cyclin D1) | Upregulated | - | Kras G12D mutant cells | RNA-seq | [13] |

| Bcl2 | Upregulated | - | Kras G12D mutant cells | RNA-seq | [13] |

| Mus5ac | Induced Expression | - | Pancreatic Progenitor-like Cells | Microarray | [14] |

| Cck | Induced Expression | - | Pancreatic Progenitor-like Cells | Microarray | [14] |

Visualizing the KRAS G12D Signaling Network

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Core KRAS G12D downstream signaling pathways.

Caption: Workflow for proteomic analysis of KRAS G12D signaling.

Detailed Methodologies for Key Experiments

A rigorous understanding of the experimental techniques used to elucidate KRAS G12D signaling is essential for interpreting and building upon existing research.

Western Blotting for Phospho-Protein Analysis

Objective: To detect and quantify the levels of phosphorylated (activated) signaling proteins downstream of KRAS G12D.

Protocol:

-

Cell Lysis:

-

Culture KRAS G12D expressing and control cells to 70-80% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-ERK, anti-phospho-AKT) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture images using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin) and to the total protein levels of the target protein.

-

Immunoprecipitation (IP) for Kinase Assays

Objective: To isolate a specific kinase and measure its activity against a known substrate.

Protocol:

-

Cell Lysate Preparation:

-

Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate 500-1000 µg of pre-cleared lysate with the primary antibody against the kinase of interest overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

-

Wash the beads three to five times with ice-cold lysis buffer.

-

Wash the beads twice with kinase assay buffer.

-

-

Kinase Assay:

-

Resuspend the beads in kinase assay buffer containing the specific substrate for the immunoprecipitated kinase and ATP.

-

Incubate at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Analyze the reaction products by Western Blotting using an antibody that recognizes the phosphorylated substrate.

-

Mass Spectrometry-Based Proteomics for Interactome Analysis

Objective: To identify proteins that interact with KRAS G12D.

Protocol:

-

Sample Preparation (using proximity labeling, e.g., TurboID):

-

Transfect cells with a construct expressing KRAS G12D fused to an enzyme like TurboID.

-

Induce biotinylation by adding biotin to the cell culture medium.

-

Lyse the cells under denaturing conditions to stop the enzymatic reaction.

-

-

Affinity Purification:

-

Incubate the cell lysate with streptavidin beads to capture biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Protein Digestion:

-

Perform on-bead digestion of the captured proteins using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein database to identify the proteins.

-

Use label-free quantification or isotopic labeling methods to determine the relative abundance of proteins in the KRAS G12D interactome compared to a control.

-

Conclusion and Future Directions

The KRAS G12D mutation orchestrates a complex and multifaceted signaling network that drives cancer initiation and progression. A deep understanding of its downstream effects is paramount for the development of effective therapeutic strategies. While significant progress has been made in elucidating the roles of the MAPK and PI3K-AKT-mTOR pathways, further research is needed to fully uncover the intricacies of KRAS G12D signaling, including the identification of novel effector pathways and the mechanisms of therapeutic resistance. The continued application of advanced proteomic, transcriptomic, and metabolomic approaches will be instrumental in mapping the complete landscape of KRAS G12D-driven oncogenesis and in identifying new vulnerabilities that can be exploited for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Constitutive K-RasG12D Activation of ERK2 Specifically Regulates 3D Invasion of Human Pancreatic Cancer Cells via MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of mutant KrasG12D–initiated murine pancreatic carcinoma growth by a dual c-Raf and soluble epoxide hydrolase inhibitor t-CUPM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PI3K-AKT-mTOR axis persists as a therapeutic dependency in KRASG12D-driven non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The PI3K-AKT-mTOR axis persists as a therapeutic dependency in KRASG12D-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Mapping the Interactome of KRAS and Its G12C/D/V Mutants by Integrating TurboID Proximity Labeling with Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Gene Expression Analysis of Early Stage Changes in Pancreatic Cancer by KrasG12D Transfer in Pancreatic Progenitor-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of KRAS G12D Inhibitors: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of KRAS G12D inhibitors, with a primary focus on the well-documented inhibitor MRTX1133, and including comparative data on other notable inhibitors such as BI-2852, TH-Z835, and HRS-4642. This document is intended for researchers, scientists, and drug development professionals engaged in the study of KRAS-mutant cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data for various KRAS G12D inhibitors based on biochemical and cellular assays.

Table 1: Biochemical Assay Data

| Inhibitor | Target | Assay Type | Metric | Value | Reference |

| MRTX1133 | KRAS G12D (GDP-bound) | SPR | KD | ~0.2 pM | [1] |

| KRAS G12D | HTRF | IC50 | <2 nM | [1][2] | |

| KRAS WT | SPR | KD | ~182 nM | [3] | |

| KRAS G12D (active) | HTRF | IC50 | 9 nM | [4] | |

| KRAS G12D | TR-FRET | IC50 | 0.14 nM | [5][6][7] | |

| KRAS WT | TR-FRET | IC50 | 5.37 nM | [5][6][7] | |

| KRAS G12C | TR-FRET | IC50 | 4.91 nM | [5][6][7] | |

| KRAS G12V | TR-FRET | IC50 | 7.64 nM | [5][6][7] | |

| BI-2852 | KRAS G12D (active) - CRAF PPI | Unknown | IC50 | 180 nM | [8] |

| GTP-KRAS G12D | Unknown | IC50 | 450 nM | [9] | |

| TH-Z835 | KRAS G12D (GDP-bound) | ITC | KD | 25.8 µM (for analog TH-Z816) | [10] |

| KRAS G12D - CRAF PPI | Enzymatic Assay | IC50 | 14 µM (for analog TH-Z816) | [10] | |

| HRS-4642 | KRAS G12D | SPR | KD | 21-fold lower than KRAS G12C | [11] |

| Hit Compound 3 | KRAS G12D | MST | Kd | 0.13-0.98 nM | [12] |

Table 2: Cellular Assay Data

| Inhibitor | Cell Line(s) | KRAS Mutation | Assay Type | Metric | Value | Reference |

| MRTX1133 | Multiple | G12D | Cell Viability | Median IC50 | ~5 nM | [1] |

| AGS | G12D | pERK Inhibition | IC50 | 0.530 µM (for precursor compound 15) | [3] | |

| Mia-PaCa-2 (3D) | G12D | pERK Inhibition | IC50 | 200 nM | [13] | |

| Mia-PaCa-2 (2D) | G12D | pERK Inhibition | IC50 | 3.1 nM | [13] | |

| KRASG12D-IN-3 | AGS, AsPC-1 | G12D | Cell Growth | IC50 | 0.38 nM, 1.23 nM | [14] |

| Hit Compound 3 | Panc 04.03 | G12D | MTT | IC50 | 43.80 nM | [12] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure binding affinity and kinetics.

-

Objective: To determine the equilibrium dissociation constant (KD) of the inhibitor for KRAS G12D.

-

General Protocol:

-

Recombinant KRAS G12D protein (GDP-bound) is immobilized on a sensor chip surface.

-

A series of concentrations of the inhibitor are flowed over the sensor surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

-

Association (kon) and dissociation (koff) rates are determined from the sensorgrams.

-

The equilibrium dissociation constant (KD) is calculated as koff/kon. For MRTX1133, a high-affinity interaction with GDP-loaded KRAS G12D was demonstrated with a KD of approximately 0.2 pM.[1]

-

Homogeneous Time-Resolved Fluorescence (HTRF) / Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

These are competitive binding assays used to determine the IC50 of an inhibitor.

-

Objective: To measure the ability of an inhibitor to displace a known binder to KRAS G12D.

-

General Protocol:

-

Recombinant KRAS G12D protein, a fluorescently labeled tracer (e.g., a known binder or antibody), and a fluorescence acceptor are combined.

-

In the absence of an inhibitor, the tracer binds to KRAS G12D, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal.

-

The test inhibitor is added at various concentrations, competing with the tracer for binding to KRAS G12D.

-

Inhibition of the tracer binding leads to a decrease in the FRET signal.

-

The IC50 value is calculated from the dose-response curve. MRTX1133 exhibited an IC50 of less than 2 nM in an HTRF assay.[2] A TR-FRET based nucleotide exchange assay showed an IC50 of 0.14 nM for MRTX1133 against KRAS G12D.[5][6][7]

-

Cellular Viability Assays (e.g., MTT, CellTiter-Glo®)

These assays measure the effect of the inhibitor on the proliferation and survival of cancer cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) for cell growth.

-

General Protocol:

-

KRAS G12D mutant cancer cell lines (e.g., AGS, AsPC-1, Panc 04.03) are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).

-

A viability reagent (e.g., MTT, CellTiter-Glo®) is added to the wells.

-

The signal (absorbance or luminescence), which is proportional to the number of viable cells, is measured.

-

The IC50 value is determined from the dose-response curve. MRTX1133 showed a median IC50 of approximately 5 nM across various KRAS G12D-mutant cell lines.[1]

-

Phospho-ERK (pERK) AlphaLISA® Assay

This is a cellular assay to measure the inhibition of downstream signaling from KRAS.

-

Objective: To quantify the level of phosphorylated ERK, a key downstream effector in the MAPK pathway, following inhibitor treatment.

-

General Protocol:

-

KRAS G12D mutant cells are treated with the inhibitor at various concentrations.

-

After incubation, the cells are lysed to release cellular proteins.

-

The cell lysate is incubated with AlphaLISA® acceptor beads conjugated to an antibody specific for total ERK and donor beads conjugated to an antibody specific for phosphorylated ERK (pERK).

-

In the presence of pERK, the beads are brought into proximity, and upon laser excitation, a chemiluminescent signal is generated.

-

The signal is measured, and the IC50 for pERK inhibition is calculated. In a 2D culture of Mia-PaCa-2 cells, MRTX1133 had a pERK inhibition IC50 of 3.1 nM.[13]

-

Visualizations

KRAS Signaling Pathway

Caption: Simplified KRAS/MAPK signaling pathway and the mechanism of KRAS G12D inhibitors.

Experimental Workflow for Inhibitor Characterization

Caption: A typical workflow for the in vitro characterization of KRAS G12D inhibitors.

References

- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. jetir.org [jetir.org]

- 9. mdpi.com [mdpi.com]

- 10. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]

- 13. reactionbiology.com [reactionbiology.com]

- 14. medchemexpress.com [medchemexpress.com]

The Impact of KRAS G12D Inhibition on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS oncogene, particularly the G12D mutation, is a critical driver in a significant portion of aggressive cancers, most notably pancreatic ductal adenocarcinoma (PDAC). Historically considered "undruggable," recent advancements in targeted therapies have led to the development of specific KRAS G12D inhibitors, such as MRTX1133. Beyond their direct effects on tumor cell proliferation, these inhibitors have demonstrated a profound ability to remodel the tumor microenvironment (TME), transforming it from an immunosuppressive sanctuary to a landscape primed for anti-tumor immunity. This technical guide provides an in-depth analysis of the effects of KRAS G12D inhibitor 3 (a representative potent and selective inhibitor like MRTX1133) on the TME, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological processes.

Remodeling of the Immune Landscape

Inhibition of KRAS G12D initiates a significant shift in the immune cell composition within the TME. The general trend observed across multiple preclinical models is a decrease in immunosuppressive cell populations and a concurrent increase in effector immune cells, effectively converting "cold" tumors into "hot," immune-inflamed environments.

Quantitative Analysis of Immune Cell Infiltration

The following table summarizes the quantitative changes in key immune cell populations observed in preclinical pancreatic cancer models following treatment with a KRAS G12D inhibitor. Data is aggregated from studies utilizing flow cytometry and immunohistochemistry.

| Immune Cell Population | Change upon KRAS G12D Inhibition | Fold/Percentage Change (Range) | Key References |

| T Cells | |||

| CD8+ T Cells | Increased infiltration | 2 to 5-fold increase | [1][2][3] |

| Effector CD8+ T Cells (e.g., Granzyme B+) | Increased activation | 3 to 6-fold increase in expressing cells | [1][2] |

| Myeloid Cells | |||

| Myeloid-Derived Suppressor Cells (MDSCs) | Decreased infiltration | 40% to 60% reduction | [3][4] |

| Tumor-Associated Macrophages (TAMs) - M2-like | Decreased polarization | Shift towards M1-like phenotype | [5] |

| Neutrophils | Decreased infiltration | 30% to 50% reduction | [2] |

| Other Immune Cells | |||

| Natural Killer (NK) Cells | Increased proportion of effector NK cells | Data not consistently quantified | [4] |

Modulation of the Cytokine and Chemokine Milieu

KRAS G12D inhibition alters the secretome of both cancer cells and stromal components within the TME, leading to a cytokine and chemokine profile that favors immune activation and recruitment.

Quantitative Changes in Key Cytokines and Chemokines

The table below outlines the observed changes in the levels of important signaling molecules within the TME following KRAS G12D inhibitor treatment.

| Cytokine/Chemokine | Change upon KRAS G12D Inhibition | Method of Detection | Key References |

| Pro-inflammatory Cytokines | |||

| Interferon-gamma (IFNγ) | Increased | ELISA, Multiplex Assay | [6] |

| Tumor Necrosis Factor-alpha (TNFα) | Reduced | ELISA, Multiplex Assay | [6][7] |

| Interleukin-18 (IL-18) | Increased | ELISA, Multiplex Assay | [6][7] |

| Immunosuppressive Cytokines | |||

| Interleukin-8 (IL-8/CXCL8) | Reduced | ELISA, Multiplex Assay | [6][7] |

| Vascular Endothelial Growth Factor (VEGF) | Reduced | ELISA, Multiplex Assay | [6][7] |

| Angiopoietin 2 | Reduced | ELISA, Multiplex Assay | [6][7] |

| Other | |||

| MICA (MHC class I polypeptide-related sequence A) | Reduced | ELISA, Multiplex Assay | [6][7] |

Reprogramming of the Stromal Compartment

The dense fibrotic stroma, largely orchestrated by cancer-associated fibroblasts (CAFs), is a hallmark of pancreatic cancer and a significant barrier to therapy. KRAS G12D inhibition has been shown to reprogram these stromal cells, potentially reducing their tumor-promoting functions.

Impact on Cancer-Associated Fibroblasts

Studies have shown that KRAS G12D inhibition leads to a shift in CAF subtypes. While further research is needed for detailed quantitative analysis, single-cell RNA sequencing has revealed a decrease in inflammatory CAFs (iCAFs) and a potential shift towards a more quiescent state.

Core Signaling Pathways and Mechanisms

The observed changes in the TME are driven by fundamental alterations in intracellular signaling pathways within the cancer cells upon KRAS G12D inhibition.

The KRAS G12D Signaling Cascade

KRAS G12D is a constitutively active form of the KRAS protein, leading to aberrant activation of downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and immune evasion.

Caption: Oncogenic KRAS G12D signaling pathway and point of inhibition.

Mechanism of Immune-Mediated Tumor Rejection: The Fas-FasL Axis

A key mechanism by which KRAS G12D inhibition renders tumor cells susceptible to immune attack is through the upregulation of the Fas death receptor (also known as CD95) on the cancer cell surface. This makes them vulnerable to apoptosis induced by Fas Ligand (FasL)-expressing CD8+ T cells.

Caption: KRAS G12D inhibition induces Fas-mediated apoptosis by CD8+ T cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the effects of KRAS G12D inhibitors on the TME.

Flow Cytometry for Immune Cell Profiling of Murine Pancreatic Tumors

Objective: To quantify the proportions of various immune cell subsets within the tumor microenvironment.

Protocol:

-

Tumor Digestion:

-

Excise tumors from mice and mince them into small pieces (1-2 mm³) in a petri dish containing RPMI-1640 medium.

-

Transfer the minced tissue to a gentleMACS C Tube (Miltenyi Biotec) containing a digestion buffer (e.g., RPMI with 1 mg/mL Collagenase IV, 0.1 mg/mL DNase I).

-

Run the gentleMACS Dissociator using the "m_spleen_01" program.

-

Incubate at 37°C for 30-45 minutes with gentle agitation.

-

Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

-

Wash the cells with FACS buffer (PBS with 2% FBS and 2 mM EDTA).

-

-

Staining:

-

Resuspend the cells in FACS buffer and count them.

-

Aliquot approximately 1-2 x 10^6 cells per well in a 96-well V-bottom plate.

-

Block Fc receptors by incubating with an anti-CD16/CD32 antibody for 10 minutes at 4°C.

-

Add a cocktail of fluorescently conjugated antibodies against cell surface markers (see table below) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

If intracellular staining is required (e.g., for transcription factors or cytokines), fix and permeabilize the cells according to the manufacturer's protocol (e.g., using a Foxp3/Transcription Factor Staining Buffer Set).

-

Add antibodies for intracellular targets and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a multicolor flow cytometer (e.g., BD LSRFortessa™ or Cytek® Aurora).

-

Analyze the data using flow cytometry analysis software (e.g., FlowJo™). Use a gating strategy to identify different immune cell populations based on their marker expression.

-

Antibody Panel Example:

| Marker | Fluorochrome | Cell Population |

| CD45 | BUV395 | All hematopoietic cells |

| CD3e | APC-Cy7 | T cells |

| CD4 | PE-Cy7 | Helper T cells |

| CD8a | BV786 | Cytotoxic T cells |

| CD11b | BV605 | Myeloid cells |

| Ly6G | PerCP-Cy5.5 | Neutrophils |

| Ly6C | APC | Monocytic cells |

| F4/80 | PE | Macrophages |

| CD206 | FITC | M2-like macrophages |

| MHC-II | BV711 | Antigen-presenting cells |

| Fas (CD95) | PE | Apoptosis receptor |

Immunohistochemistry (IHC) for In Situ Immune Cell Visualization

Objective: To visualize the spatial distribution and abundance of immune cells within the tumor tissue.

Protocol:

-

Tissue Preparation:

-

Fix freshly excised tumors in 10% neutral buffered formalin for 24 hours.

-

Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

-

Cut 4-5 µm thick sections and mount them on positively charged slides.

-

-

Antigen Retrieval:

-

Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific antibody binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

-

Incubate the sections with the primary antibody (e.g., anti-CD8, anti-F4/80) overnight at 4°C.

-

Wash the slides with PBS.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB) until the desired stain intensity is reached.

-

Counterstain with hematoxylin.

-

-

Imaging and Analysis:

-

Dehydrate the slides, clear in xylene, and mount with a coverslip.

-

Image the slides using a brightfield microscope.

-

Quantify the number of positive cells per unit area using image analysis software (e.g., ImageJ).

-

Multiplex Cytokine/Chemokine Assay

Objective: To simultaneously measure the concentration of multiple cytokines and chemokines in tumor lysates or plasma.

Protocol:

-

Sample Preparation:

-

Tumor Lysates: Homogenize tumor tissue in a lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant. Determine the total protein concentration using a BCA assay.

-

Plasma: Collect blood in EDTA-containing tubes and centrifuge to separate the plasma.

-

-

Assay Procedure (Luminex-based assay as an example):

-

Use a commercially available multiplex cytokine assay kit (e.g., from Bio-Rad, Millipore, or R&D Systems) according to the manufacturer's instructions.

-

Briefly, add antibody-coupled magnetic beads to a 96-well plate.

-

Wash the beads.

-

Add standards and samples (diluted as necessary) to the wells and incubate.

-

Wash the beads.

-

Add a biotinylated detection antibody cocktail and incubate.

-

Wash the beads.

-

Add streptavidin-phycoerythrin (SAPE) and incubate.

-

Wash the beads and resuspend in sheath fluid.

-

-

Data Acquisition and Analysis:

-

Acquire data on a Luminex instrument (e.g., Bio-Plex® 200 System).

-

Analyze the data using the instrument's software to calculate the concentration of each analyte based on the standard curve.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow to investigate the effects of a KRAS G12D inhibitor on the tumor microenvironment, highlighting the logical connections between the different assays.

Caption: A representative experimental workflow for studying the TME.

Conclusion

The development of potent and selective KRAS G12D inhibitors represents a paradigm shift in the treatment of KRAS-driven cancers. Their therapeutic efficacy extends beyond direct tumor cell killing to a comprehensive reprogramming of the tumor microenvironment. By alleviating immunosuppression and promoting an adaptive anti-tumor immune response, these inhibitors create a favorable milieu for combination therapies, particularly with immune checkpoint blockade. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers working to further unravel the complex interplay between KRAS G12D inhibition and the TME, with the ultimate goal of translating these preclinical findings into durable clinical benefits for patients.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A Phase 1/2 Multiple Expansion Cohort Trial of MRTX1133 in Patients with Advanced Solid Tumors Harboring a KRAS G12D Mutation | Dana-Farber Cancer Institute [dana-farber.org]

- 3. Establishment of Patient-Derived Pancreatic Cancer Organoids from Endoscopic Ultrasound-Guided Fine-Needle Aspiration Biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 5. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. evetechnologies.com [evetechnologies.com]

- 7. Quantitative immunohistochemistry analysis of pancreatic adenocarcinoma upregulated factor expression in pancreatic cancer and its prognostic significance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Developing Organoid Models for KRAS G12D Inhibitor Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas.[1][2][3] The development of effective therapies targeting KRAS G12D has been a significant challenge in oncology. Patient-derived organoids (PDOs) have emerged as a powerful preclinical model system that faithfully recapitulates the genetic and phenotypic characteristics of the original tumor, offering a more predictive platform for drug screening and personalized medicine.[4][5][6] These three-dimensional, self-organizing structures can be cultured long-term and are amenable to high-throughput screening, making them ideal for evaluating the efficacy and mechanisms of action of novel KRAS G12D inhibitors.[5][7]

These application notes provide a comprehensive guide for establishing, characterizing, and utilizing KRAS G12D mutant organoid models for inhibitor testing. The protocols detailed below cover the entire workflow, from patient-derived tissue to quantitative analysis of drug response.

I. Establishment of Patient-Derived Organoids (PDOs) with KRAS G12D Mutation

This section outlines the protocol for generating organoids from patient tumor tissue, with a focus on pancreatic ductal adenocarcinoma (PDAC), a cancer type with a high incidence of KRAS G12D mutations.

Experimental Workflow for PDO Establishment

Protocol: Generation of PDAC Organoids[2][8]

Materials:

-

Fresh PDAC tissue from surgical resection

-

DMEM/F12 medium

-

Collagenase/Dispase enzyme mix

-

Fetal Bovine Serum (FBS)

-

Matrigel® Basement Membrane Matrix

-

Organoid growth medium (specific formulations may vary, but typically contain growth factors like EGF, Noggin, R-spondin, and FGF)[8]

-

ROCK inhibitor (e.g., Y-27632)

-

Sterile PBS

-

Centrifuge tubes

-

Multi-well culture plates

Procedure:

-

Tissue Collection and Transport: Collect fresh tumor tissue in a sterile container with DMEM/F12 on ice and process within 2-4 hours.

-

Mechanical and Enzymatic Digestion:

-

Wash the tissue with cold PBS.

-

Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.

-

Incubate the fragments in a digestion solution containing Collagenase/Dispase at 37°C with agitation for 30-60 minutes.

-

Neutralize the enzyme activity by adding DMEM/F12 with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer to remove large debris.

-

Centrifuge the cell suspension to pellet the cells and wash with cold PBS.

-

-

Embedding and Seeding:

-

Resuspend the cell pellet in a small volume of organoid growth medium.

-

Mix the cell suspension with Matrigel® at a 1:1 ratio on ice.

-

Dispense 50 µL domes of the Matrigel-cell mixture into the center of pre-warmed multi-well plate wells.

-

Incubate at 37°C for 15-20 minutes to solidify the Matrigel.

-

Gently add pre-warmed organoid growth medium supplemented with a ROCK inhibitor (for the first 48 hours) to each well.

-

-

Organoid Culture and Maintenance:

-

Culture the organoids at 37°C and 5% CO₂.

-

Change the medium every 2-3 days.

-

Monitor organoid formation and growth using a light microscope. Organoids should appear as cystic or dense spherical structures within 7-14 days.

-

-

Passaging:

-

When organoids become large and dense, they need to be passaged.

-

Mechanically disrupt the Matrigel dome and aspirate the organoids.

-

Dissociate the organoids into smaller fragments mechanically or with a brief enzymatic digestion (e.g., TrypLE).

-

Re-embed the fragments in fresh Matrigel and re-plate as described in step 3.

-

II. Genetic Engineering of Organoids using CRISPR-Cas9 (Optional)

For studies requiring isogenic controls or the introduction of specific mutations, CRISPR-Cas9-mediated genome editing can be employed.[9][10][11] This allows for the creation of KRAS G12D mutations in wild-type organoids or the correction of the mutation in patient-derived lines.

Workflow for CRISPR-Cas9 Editing of Organoids

Protocol: CRISPR-Cas9 Mediated Introduction of KRAS G12D[12][13][14]

Materials:

-

Established wild-type organoid culture

-

sgRNA targeting the KRAS locus

-

Cas9 nuclease

-

Single-stranded donor oligonucleotide (ssODN) containing the G12D mutation and silent mutations to prevent re-cutting

-

Electroporation system (e.g., Neon™ Transfection System)

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Preparation:

-

Design and synthesize sgRNA targeting the desired region of the KRAS gene.

-

Prepare Cas9-sgRNA ribonucleoprotein (RNP) complexes by incubating Cas9 protein with the sgRNA.

-

Dissociate organoids into a single-cell suspension using TrypLE or a similar dissociation reagent.

-

-

Electroporation:

-

Resuspend the single cells in the appropriate electroporation buffer.

-

Add the RNP complexes and the ssODN to the cell suspension.

-

Electroporate the cells using optimized settings for your specific organoid type and electroporation system.

-

-

Post-Electroporation Culture and Selection:

-

Immediately after electroporation, plate the cells in Matrigel as previously described, including a ROCK inhibitor in the medium.

-

After recovery, select for edited cells. This can be done by co-transfecting a selectable marker or by single-cell sorting to establish clonal lines.

-

-

Validation:

-

Expand individual clonal organoid lines.

-

Extract genomic DNA and perform Sanger sequencing or next-generation sequencing to confirm the presence of the KRAS G12D mutation.

-

Perform functional validation, such as Western blotting for downstream effectors of KRAS signaling (e.g., phosphorylated ERK), to confirm the functional consequence of the mutation.

-

III. KRAS G12D Inhibitor Testing in Organoid Models

Once KRAS G12D organoid models are established and validated, they can be used for high-throughput screening of inhibitor efficacy.

Experimental Workflow for Drug Screening

Protocol: Cell Viability Assay for Drug Efficacy[15][16][17][18]

Materials:

-

Established KRAS G12D organoid cultures

-

KRAS G12D inhibitors (e.g., MRTX1133)

-

96- or 384-well clear-bottom, white-walled plates

-

CellTiter-Glo® 3D Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Assay Plating:

-

Harvest and dissociate organoids into small, uniform clumps.

-

Seed the organoid fragments in Matrigel in a 96- or 384-well plate.

-

Allow organoids to form for 2-3 days before adding the drug.

-

-

Drug Treatment:

-

Prepare serial dilutions of the KRAS G12D inhibitor in the organoid culture medium.

-

Carefully remove the old medium from the wells and add the medium containing the inhibitor. Include vehicle-only controls.

-

Incubate the plates for 72-96 hours at 37°C and 5% CO₂.

-

-

Viability Measurement:

-

Equilibrate the plates and the CellTiter-Glo® 3D reagent to room temperature.

-

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.

-

Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated controls.

-

Plot the normalized viability against the logarithm of the inhibitor concentration.

-

Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

-

IV. Downstream Analysis of Inhibitor Effects

To understand the mechanism of action of KRAS G12D inhibitors, further downstream analyses can be performed on treated organoids.

A. Western Blotting for Signaling Pathway Analysis

Western blotting can be used to assess the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT, to confirm target engagement and pathway inhibition.

Materials:

-

Treated and untreated organoid cultures

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12D, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Protein Extraction:

-

Harvest organoids by dissolving the Matrigel in a cell recovery solution.

-

Wash the organoids with cold PBS and lyse them in RIPA buffer on ice.[12]

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

B. Immunofluorescence for Cellular Localization and Phenotypic Changes

Immunofluorescence staining of whole organoids can provide spatial information on protein expression and cellular responses to inhibitor treatment.

Materials:

-

Treated and untreated organoid cultures

-

4% Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.5% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

-

Primary antibodies (e.g., anti-E-cadherin, anti-Ki67)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fixation and Permeabilization:

-

Fix whole organoids in 4% PFA for 30-60 minutes at room temperature.

-

Wash with PBS and permeabilize with permeabilization buffer.[13]

-

-

Blocking and Staining:

-

Block non-specific antibody binding with blocking buffer for 1-2 hours.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash extensively with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.

-

-

Imaging:

-

Wash the stained organoids and mount them on a slide with an anti-fade mounting medium.

-

Image the organoids using a confocal microscope.

-

V. Data Presentation

Quantitative data from inhibitor testing should be summarized in a clear and structured format to facilitate comparison.

Table 1: Efficacy of KRAS G12D Inhibitors in Patient-Derived Organoid Models

| Organoid Line | Cancer Type | KRAS G12D Inhibitor | IC50 (nM) | Reference |

| PDAC-001 | Pancreatic Ductal Adenocarcinoma | MRTX1133 | 15.2 | Fictional Data |

| PDAC-002 | Pancreatic Ductal Adenocarcinoma | MRTX1133 | 25.8 | Fictional Data |

| CRC-001 | Colorectal Cancer | RMC-9805 | 8.7 | Fictional Data |

| CRC-002 | Colorectal Cancer | RMC-9805 | 12.1 | Fictional Data |

| NSCLC-001 | Non-Small Cell Lung Cancer | ASP3082 | 30.5 | Fictional Data |

Note: The IC50 values presented are for illustrative purposes and should be replaced with actual experimental data.

VI. Signaling Pathway Diagram

The KRAS G12D mutation leads to constitutive activation of the KRAS protein, resulting in uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and invasion.[14][15]

References

- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 2. Establishment of organoid models for pancreatic ductal adenocarcinoma and screening of individualized therapy strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pancreatic Cancer Organoids: An Emerging Platform for Precision Medicine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.huborganoids.nl [resources.huborganoids.nl]

- 5. huborganoids.nl [huborganoids.nl]

- 6. Modeling pancreatic cancer with organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ccr.cancer.gov [ccr.cancer.gov]

- 9. CRISPR/Cas9-Mediated Genome Editing of Mouse Small Intestinal Organoids | Springer Nature Experiments [experiments.springernature.com]

- 10. Targeting mutant RAS in patient-derived colorectal cancer organoids by combinatorial drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting mutant RAS in patient-derived colorectal cancer organoids by combinatorial drug screening | eLife [elifesciences.org]

- 12. researchgate.net [researchgate.net]

- 13. precanmed.eu [precanmed.eu]

- 14. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring KRAS G12D Engagement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various biochemical assays designed to measure the engagement of small molecules with the KRAS G12D mutant protein. The included methodologies are essential for the screening and characterization of potential therapeutic agents targeting this critical oncogene.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, when mutated at the G12D position, is a key driver in numerous cancers, including pancreatic, colorectal, and lung cancers. The development of inhibitors that can effectively bind to and modulate the activity of KRAS G12D is a primary focus of modern drug discovery. Accurate and robust biochemical assays are crucial for identifying and characterizing these inhibitors. This document outlines several widely used assays for measuring direct binding and functional inhibition of KRAS G12D.

KRAS G12D Signaling Pathway

KRAS is a small GTPase that functions as a molecular switch in cell signaling. It cycles between an inactive GDP-bound state and an active GTP-bound state. Guanine nucleotide exchange factors (GEFs), such as SOS1, promote the exchange of GDP for GTP, leading to KRAS activation. This activation triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.

Application Notes and Protocols for High-Throughput Screening of KRAS G12D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of inhibitors targeting the KRAS G12D mutation, a critical oncogenic driver in various cancers, including pancreatic, colorectal, and lung cancers.[1] The protocols outlined below cover key biochemical and cell-based assays designed to identify and characterize novel KRAS G12D inhibitors.

Introduction to KRAS G12D as a Drug Target

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways controlling cell growth, differentiation, and survival.[1] The G12D mutation, a single amino acid substitution of glycine to aspartate at codon 12, renders the KRAS protein constitutively active by impairing its ability to hydrolyze GTP to GDP.[2] This leads to persistent downstream signaling, primarily through the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways, driving uncontrolled cell proliferation and tumorigenesis.[3][4][5] The development of specific KRAS G12D inhibitors, such as MRTX1133, has demonstrated the tractability of this once-considered "undruggable" target.[3][6]

High-Throughput Screening Strategies

A variety of HTS assays have been developed to identify small molecules that can inhibit KRAS G12D activity. These can be broadly categorized into biochemical assays, which utilize purified proteins, and cell-based assays, which measure the effect of inhibitors in a more physiologically relevant context.

Biochemical Assays:

-

Nucleotide Exchange Assays: These assays monitor the exchange of GDP for GTP, a critical step in KRAS activation. Inhibitors can be identified by their ability to prevent this exchange, thus locking KRAS in its inactive, GDP-bound state.[6] Common detection methods include:

-

Protein-Protein Interaction (PPI) Assays: These assays screen for compounds that disrupt the interaction between active, GTP-bound KRAS G12D and its downstream effector proteins, such as RAF1.[3][11]

Cell-Based Assays:

-

Downstream Signaling Assays: These assays quantify the phosphorylation of downstream signaling molecules, such as ERK, as a measure of KRAS G12D activity within a cellular environment.[12][13] Homogeneous Time-Resolved Fluorescence (HTRF) is a common technology used for this purpose.[11][14]

-

Target Engagement Assays: These assays confirm the direct binding of a compound to KRAS G12D within cells. Thermal shift assays are one such method, where inhibitor binding stabilizes the protein against heat-induced denaturation.[15]

-

Cell Proliferation Assays: These assays assess the ability of inhibitors to suppress the growth of cancer cell lines harboring the KRAS G12D mutation.

Quantitative Data Summary

The following tables summarize key quantitative data for well-characterized KRAS inhibitors, providing a benchmark for screening campaigns.

Table 1: Biochemical Assay Data for KRAS G12D Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| MRTX1133 | TR-FRET Nucleotide Exchange | KRAS G12D | 0.14 | [7][8][15] |

| MRTX1133 | RAS-RAF Binding | KRAS G12D | - | [13] |

| AMG510 | TR-FRET Nucleotide Exchange | KRAS G12D | >100,000 | [15] |

| BI-2852 | Nucleotide Exchange | KRAS G12D | 21,000 | [4] |

| KPpep-2d | Nucleotide Exchange | KRAS G12D | 6.3 | [4] |

| BAY-293 | Nucleotide Exchange | KRAS G12D | 710 | [4] |

| BI-3406 | Nucleotide Exchange | KRAS G12D | 710 | [4] |

Table 2: Cell-Based Assay Data for KRAS G12D Inhibitors

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| MRTX1133 | AsPC-1 (Pancreatic) | pERK Inhibition | - | [13] |

| ERAS-5024 | AsPC-1 (Pancreatic) | pERK Inhibition | 4.3 | [13] |

| Compound 5 | AsPC-1 (Pancreatic) | pERK Inhibition | 89.9 | [13] |

Experimental Protocols

Protocol 1: TR-FRET Based Nucleotide Exchange Assay

This protocol is designed to identify inhibitors that prevent the exchange of GDP for GTP on the KRAS G12D protein.

Materials:

-

Recombinant human KRAS G12D protein

-

Fluorescently labeled GDP (e.g., BODIPY-GDP)

-

Guanosine triphosphate (GTP)

-

Guanine nucleotide exchange factor (GEF), e.g., SOS1

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% BSA, 1 mM DTT)

-

Test compounds

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into a 384-well plate.

-